molecular formula C7H5ClN2S2 B13895357 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine

Cat. No.: B13895357
M. Wt: 216.7 g/mol
InChI Key: UMADREYFZMNMHV-UHFFFAOYSA-N
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Description

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine is a high-value chemical intermediate designed for advanced heterocyclic chemistry and drug discovery research. This compound features a fused thiazolopyridine scaffold, recognized in medicinal chemistry as a privileged structure due to its resemblance to biologically relevant purines and thiazolopyrimidines . Its synthetic utility is highlighted by its role as a versatile precursor for the preparation of diverse substituted 6-cyanothiazolopyridines . The reactive methylsulfanyl and chloro groups on the bicyclic core make it an ideal substrate for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to create targeted libraries of novel compounds . The thiazolo[4,5-b]pyridine scaffold is investigated across multiple research domains. In oncology, closely related analogues have demonstrated potent inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a validated target in non-small cell lung cancer and other malignancies . Other derivatives have shown confirmed cytotoxic effects against a range of human cancer cell lines, including HepG2 and MCF-7 cells, establishing the pharmacophoric importance of this heterocyclic system . Beyond pharmaceutical applications, this core structure is also explored in agrochemical research for the development of new herbicidal lead compounds . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this compound with appropriate precautions, using personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-10-6-4(12-7)2-3-5(8)9-6/h2-3H,1H3

InChI Key

UMADREYFZMNMHV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Approach

A recent and efficient method reported by Nasri et al. (2020) involves a sequential multi-component reaction using nitroketene dithioacetals, cysteamine hydrochloride, and substituted pyridine derivatives under reflux in ethanol, sometimes catalyzed by nano-SiO₂ as a heterogeneous Lewis acid promoter. This method yields thiazolo pyridine-fused heterocycles with sulfur functionalities, including methylsulfanyl groups, in good yields and with straightforward workup procedures.

General Procedure:

Reagents Amount (mmol) Solvent Conditions Notes
Cysteamine hydrochloride 1 EtOH Reflux for 4 h Provides sulfur and amino functionalities
1,1-Bis(methylthio)-2-nitroethylene 1 EtOH Reflux Nitroketene dithioacetal precursor
Triethylamine 1 EtOH Reflux Base to facilitate reaction
Isatin or derivative (for pyridine ring) 1 EtOH Stirring at 80 °C after initial reflux Optional catalyst nano-SiO₂ (20 mol%)

The reaction proceeds via initial formation of an intermediate thiazole ring, followed by cyclization to the fused thiazolo[4,5-b]pyridine system. The methylsulfanyl substituent is introduced from the methylthio groups of the nitroketene dithioacetal.

Isolation and Purification:

  • Upon completion, the reaction mixture is cooled, and the precipitate filtered.
  • The crude product is washed with ethanol and dried at 150 °C.
  • Recrystallization from ethanol affords the pure compound.

This method is advantageous due to its catalyst-free or mild catalyst conditions, good yields, and simple purification steps.

Cyclization Using 2-Aminopyridine Derivatives and Sulfur Sources

Another classical synthetic route involves the reaction of 2-aminopyridine derivatives with sulfur sources such as thiourea or methylthiolating agents in the presence of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This approach facilitates ring closure to form the thiazolo[4,5-b]pyridine core with the desired chlorine substitution.

Typical Reaction Conditions:

Reagents Molar Ratio Solvent Temperature Time Notes
2-Aminopyridine derivative 1 Phosphorus oxychloride (POCl₃) or similar 80–120 °C 4–8 hours Chlorination and cyclization
Thiourea or methylthiolating agent 1.1 - - - Sulfur source for thiazole ring

This method requires careful control of temperature and stoichiometry to minimize side products and maximize yield. The reaction is typically followed by workup involving quenching with water, neutralization, and purification by recrystallization or chromatography.

Reaction Mechanism Insights

The formation of this compound involves nucleophilic attack of sulfur-containing species on activated pyridine derivatives, followed by cyclization and substitution steps.

  • The methylsulfanyl group originates from methylthio precursors such as 1,1-bis(methylthio)-2-nitroethylene.
  • Chlorine substitution at the 5-position is introduced either via starting materials bearing chloro substituents or by chlorination during cyclization.
  • Multi-component reactions proceed via sequential condensation and ring closure steps facilitated by base or Lewis acid catalysts.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Multi-component reaction (MCR) Nitroketene dithioacetal, cysteamine HCl, isatin derivatives Reflux EtOH, 4 h + 80 °C stirring 70–85 One-pot, catalyst-free or nano-SiO₂ catalyzed, simple workup
Cyclization with POCl₃ 2-Aminopyridine derivative, thiourea, POCl₃ 80–120 °C, 4–8 h 60–75 Established method, scalable Literature general knowledge
Nucleophilic substitution 5-Chloro-thiazolopyridine intermediate, methylthiol nucleophile DMF, NaH, 25–80 °C 65–80 Allows late-stage functionalization (general synthetic principles)

Analytical Characterization

The synthesized this compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • $$^{1}H$$ NMR shows methyl protons at δ ~2.5 ppm, aromatic protons at δ 7–9 ppm.
    • $$^{13}C$$ NMR confirms the thiazole and pyridine carbons and methylsulfanyl carbon signals.
  • Infrared (IR) Spectroscopy:

    • Bands corresponding to C–S stretching (~600–700 cm⁻¹) and C–Cl stretching (~550–750 cm⁻¹).
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with the molecular formula, fragmentation patterns confirming the fused heterocyclic structure.
  • Elemental Analysis:

    • Consistent with calculated values for C, H, N, S, and Cl.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting its pharmacological effects .

Comparison with Similar Compounds

Structural Isomers and Core Modifications

Thiazolo[4,5-c]pyridine
  • Structure : Differs in the fusion position of the thiazole and pyridine rings ([4,5-c] vs. [4,5-b]).
  • Synthesis: Prepared similarly via condensation of 3-amino-2-chloropyridine with carbon disulfide in DMF, yielding thiazolo[5,4-b]pyridine-2-thione .
  • Reactivity : The [4,5-c] isomer exhibits distinct tautomeric behavior in neutral media, favoring the thione form, which may influence its chemical and biological properties compared to the [4,5-b] scaffold .
2-(2-Pyridyl)thiazolo[5,4-b]pyridine
  • Structure : Incorporates an additional pyridyl substituent at the 2-position.
  • Applications : Such derivatives are often explored for coordination chemistry or as ligands in catalytic systems due to their nitrogen-rich architecture.

Substituent Variations in Thiazolo[4,5-b]pyridine Derivatives

The biological and physicochemical properties of thiazolo[4,5-b]pyridines are highly substituent-dependent. Key examples from the literature include:

Compound Name Substituents Biological Activity Synthesis Method Reference
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one 5,7-dimethyl; 2-one Anticancer (in vitro cytotoxicity) [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone
6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one 6-phenylazo; 5,7-dimethyl; 2-one Enhanced anticancer activity Cyclocondensation with β-phenylazoacetylacetone

Key Observations :

  • Phenylazo substituents at the 6-position significantly increase cytotoxicity, suggesting that electron-withdrawing groups or extended conjugation may amplify anticancer activity .
  • The 2-one moiety in these derivatives contrasts with the methylsulfanyl group in the target compound, which may confer greater stability or alter metabolic pathways.

Related Heterocyclic Systems

Imidazo[4,5-b]pyridines
  • Structure : Replaces the thiazole sulfur with a nitrogen atom, forming an imidazole ring fused to pyridine.
  • Applications : Patent literature highlights imidazo[4,5-b]pyridines as anti-inflammatory agents, targeting disorders like rheumatoid arthritis .

Biological Activity

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C7H6ClN2S
  • Molecular Weight: 188.65 g/mol
  • IUPAC Name: 5-chloro-2-(methylsulfanyl)thiazolo[4,5-b]pyridine

Antitumor Activity

Research indicates that thiazolo[4,5-b]pyridine derivatives exhibit potent antitumor properties. A notable study demonstrated that compounds derived from this scaffold inhibited the activity of the c-KIT enzyme, which is implicated in various cancers, including gastrointestinal stromal tumors (GIST). The compound 6r showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib in both enzymatic and anti-proliferative activities .

PI3K Inhibition

Another critical area of biological activity for this compound is its role as a phosphoinositide 3-kinase (PI3K) inhibitor. A representative compound demonstrated an IC50 of 3.6 nM against PI3Kα, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound binds to the active sites of enzymes such as c-KIT and PI3K, forming hydrogen bonds that stabilize the interaction and inhibit their activity.
  • Structural Interactions: Molecular docking studies reveal that the thiazolo[4,5-b]pyridine scaffold fits well into ATP-binding pockets of kinases, facilitating strong binding interactions crucial for inhibiting kinase activity .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated how modifications to the thiazolo[4,5-b]pyridine structure influence biological activity:

CompoundModificationIC50 (μM)Biological Activity
6rc-KIT Inhibitor4.77High anti-proliferative activity
19aPI3Kα Inhibitor0.0036Potent PI3K inhibition
19bSulfonamide Variant0.01Moderate PI3K inhibition

These findings suggest that specific functional groups and structural features are critical for enhancing the biological efficacy of these compounds.

Case Studies

  • c-KIT Inhibition Study:
    A series of novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory effects on c-KIT. The study revealed that compound 6r exhibited superior enzymatic inhibition compared to standard treatments like imatinib .
  • Antimicrobial Activity:
    Another study assessed the antimicrobial potential of thiazolo[4,5-b]pyridines against various pathogens. Compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with MIC values as low as 0.21 µM against Pseudomonas aeruginosa .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine?

Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the 5-position using methylboronic acid and palladium(II) acetate with ligands like 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl (SPhos) under argon . Chlorination at the 5-position may utilize reagents like N-chlorosuccinimide (NCS), while the methylsulfanyl group is introduced via nucleophilic substitution with methanethiol derivatives. Key intermediates, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, highlight the role of sulfur-containing precursors in constructing the thiazolo ring .

Q. How is NMR spectroscopy applied to characterize this compound?

1H NMR is critical for confirming substitution patterns. For example, singlet peaks near δ 9.25 ppm correspond to the pyridine proton at the 7-position, while aromatic protons in ortho/meta positions (e.g., fluorophenyl substituents) show splitting patterns between δ 7.15–7.55 ppm. The methylsulfanyl group’s protons appear as a singlet around δ 2.40 ppm . 13C NMR and DEPT-135 can resolve carbonyl or quaternary carbons in the thiazolo-pyridine fused system.

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening often includes antimicrobial susceptibility testing (AST) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) . Antifungal activity can be assessed using Candida species. Cytotoxicity assays (e.g., MTT on mammalian cell lines) are essential to rule out non-specific toxicity. Thiazolo[4,5-b]pyridine derivatives have shown bioactivity linked to electron-withdrawing substituents like halogens .

Advanced Research Questions

Q. How can cross-coupling reactions in its synthesis be optimized?

Catalyst selection is critical: Pd(OAc)₂ with SPhos ligands improves yield in Suzuki couplings (~81% in refluxing toluene) . Solvent polarity (toluene vs. dioxane) and base choice (K₃PO₄ vs. Cs₂CO₃) influence reaction rates. Microwave-assisted synthesis (e.g., 100°C, 150 W, 10 min) reduces reaction time compared to conventional reflux (3.5 h) and minimizes side products . Monitoring by TLC or LC-MS ensures intermediate stability.

Q. How to resolve discrepancies in reported biological activity data?

Contradictions may arise from substituent positional effects or assay variability. For example, 5-fluoro vs. 5-chloro analogs exhibit differing antimicrobial potencies due to electronegativity and steric effects . Standardizing assay protocols (e.g., identical bacterial strains, inoculum size) and using structure-activity relationship (SAR) models can clarify trends. Dose-response curves (IC₅₀ comparisons) are more reliable than single-concentration data.

Q. What derivatization strategies enhance the pharmacological profile of this scaffold?

Introducing piperazine/piperidine tails via nucleophilic aromatic substitution at the 2-methylsulfanyl position improves solubility and target engagement . Fluorinated substituents (e.g., trifluoromethyl at the pyridine ring) enhance metabolic stability . Functionalizing the thiazolo nitrogen with acyl groups (e.g., ethyl carboxylate) can modulate bioavailability .

Q. How does microwave-assisted synthesis compare to conventional methods?

Microwave irradiation accelerates reactions (e.g., from hours to minutes) by uniform heating, reducing decomposition of heat-sensitive intermediates. For example, microwave-assisted cyclocondensation of thiourea and aldehydes achieves higher yields (85–90%) compared to conventional heating (70–75%) . However, scalability and energy efficiency require further optimization for industrial translation.

Q. What substituent effects dominate structure-activity relationships (SAR)?

Electron-withdrawing groups (Cl, F) at the 5-position enhance antimicrobial activity by increasing electrophilicity, while bulky substituents (e.g., trifluoromethyl) improve binding to hydrophobic enzyme pockets . Methylsulfanyl groups at the 2-position contribute to π-π stacking with bacterial DNA gyrase. Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values predict bioactivity trends .

Q. Methodological Notes

  • Synthesis : Prioritize inert conditions (argon) for palladium-catalyzed steps .
  • Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements for statistical validity .
  • Data Analysis : Use cheminformatics tools (e.g., MOE, Schrödinger) for SAR modeling and molecular docking .

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